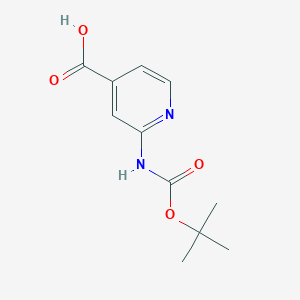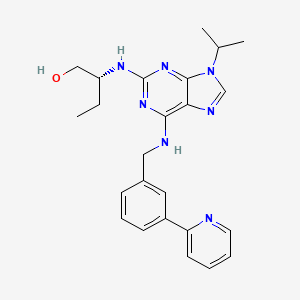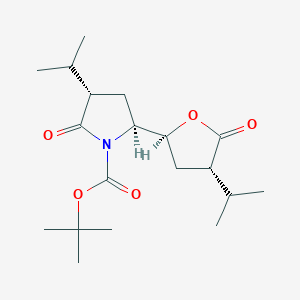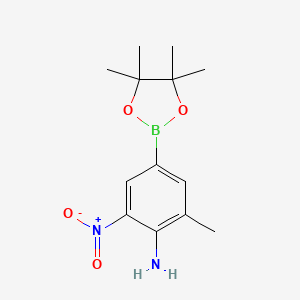
2-((Tert-butoxycarbonyl)amino)isonicotinic acid
Descripción general
Descripción
The compound "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" is a derivative of 2-aminonicotinic acid, which is a chemical that has been utilized in various research contexts. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines. This compound is likely to be of interest in the field of synthetic organic chemistry and could be used as an intermediate or a reagent in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the tert-butyl esters of 2-aminonicotinic acid and other positional isomers have been prepared from their respective chloronicotinic or bromonicotinic acids without the need for purification of intermediates . This suggests that the synthesis of "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" could potentially follow a similar pathway, involving the protection of the amino group with a Boc group and subsequent esterification.
Molecular Structure Analysis
While the specific molecular structure analysis of "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" is not provided, the structure can be inferred from related compounds. The presence of the Boc group would introduce steric bulk and could influence the reactivity and physical properties of the molecule. The orthogonally protected boronic acid analog of aspartic acid, which also contains a Boc-protected amino group, has been synthesized and its structure was confirmed by NMR and HPLC . These techniques could similarly be applied to confirm the structure of "2-((Tert-butoxycarbonyl)amino)isonicotinic acid".
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known to be stable under acidic and neutral conditions but can be removed under acidic or basic conditions, particularly in the presence of strong acids or bases like trifluoroacetic acid or sodium tert-butoxide . The chemiluminescence derivatization of methylglyoxal using 2-aminonicotinic acid, which is a related compound, indicates that the amino group can participate in reactions with aldehydes to form luminescent products . This reactivity could be retained or modified in the Boc-protected analog, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" would be influenced by the presence of the Boc group. The tert-butyl esters of aminonicotinic acids are likely to have increased hydrophobicity compared to their parent acids due to the bulky tert-butyl group . The Boc group also increases the molecular weight and could affect the boiling point, melting point, and solubility of the compound. The stability of the compound under various conditions would be an important aspect of its physical and chemical properties, particularly in the context of its use as a synthetic intermediate or reagent.
Aplicaciones Científicas De Investigación
Application 1: Dipeptide Synthesis
- Summary of the Application : This compound is used in the synthesis of dipeptides. Amino acid ionic liquids (AAILs) are used for organic synthesis, and to expand their applicability, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Methods of Application : The protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Application 2: Azaindole Synthesis
- Summary of the Application : This compound is used in the synthesis of azaindoles through dual activation catalysis with N-heterocyclic carbenes .
- Methods of Application : The synthesis involves reaction of aryl aldehydes with N-Boc amino picolyl chlorides .
- Results or Outcomes : The specific results or outcomes of this synthesis are not detailed in the source .
Application 3: Amine Protection
- Summary of the Application : The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
- Methods of Application : Simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc 2 O) suspended in water at ambient temperature .
- Results or Outcomes : The Boc group can be added to amines under aqueous conditions .
Application 4: Isoniazid Derivative Synthesis
- Summary of the Application : This compound is a useful research chemical, particularly for the synthesis of isoniazid derivatives .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes of this synthesis are not detailed in the source .
Application 5: Deprotection of Boc Amino Acids
- Summary of the Application : This compound can be used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes of this deprotection are not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)4-5-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKHELLEMBMVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624129 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)amino)isonicotinic acid | |
CAS RN |
365412-92-6 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)










![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)